molecular formula C12H8N2O6 B5850937 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-nitrophenyl acetate

4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-nitrophenyl acetate

Cat. No. B5850937
M. Wt: 276.20 g/mol
InChI Key: QSDAYUSKKQONNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-nitrophenyl acetate, also known as DPPA, is a chemical compound that has been widely used in scientific research. DPPA is a derivative of pyrrole, a heterocyclic organic compound that contains a five-membered ring with one nitrogen atom. DPPA has been shown to have a variety of applications in fields such as biochemistry, pharmacology, and materials science.

Mechanism of Action

The mechanism of action of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-nitrophenyl acetate is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the induction of oxidative stress in cells. This can lead to a variety of physiological effects, including DNA damage, apoptosis, and cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the induction of oxidative stress in cells, the inhibition of cell proliferation, and the induction of apoptosis. This compound has also been shown to have anti-inflammatory and anti-tumor properties.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-nitrophenyl acetate in lab experiments is its ability to act as a fluorescent probe for imaging biological samples. This compound is also relatively easy to synthesize and has a high yield. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for the use of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-nitrophenyl acetate in scientific research. One area of interest is the development of new drugs based on this compound and its derivatives. This compound has also been shown to have potential applications in the development of new materials, such as sensors and electronic devices. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.

Synthesis Methods

4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-nitrophenyl acetate can be synthesized using a variety of methods, including the reaction of 2-nitrophenol with acetic anhydride and pyrrole in the presence of a catalyst. Other methods include the reaction of 2-nitrophenol with pyrrole in the presence of a base and a solvent such as ethanol or acetonitrile.

Scientific Research Applications

4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-nitrophenyl acetate has been used in a variety of scientific research applications, including as a fluorescent probe for imaging biological samples. This compound has also been used as a precursor for the synthesis of other compounds, such as dipyrrinones, which have potential applications in the development of new drugs.

properties

IUPAC Name

[4-(2,5-dioxopyrrol-1-yl)-2-nitrophenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O6/c1-7(15)20-10-3-2-8(6-9(10)14(18)19)13-11(16)4-5-12(13)17/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSDAYUSKKQONNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)N2C(=O)C=CC2=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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